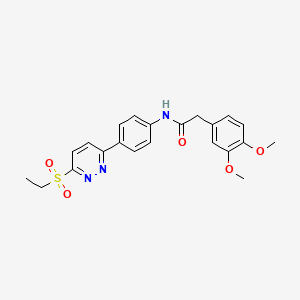

2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Description

This compound features a central acetamide backbone bridging two aromatic systems: a 3,4-dimethoxyphenyl group and a pyridazine ring substituted with an ethylsulfonyl moiety at position 6 (Figure 1). The ethylsulfonyl group contributes to solubility via polar interactions while retaining moderate lipophilicity. Its molecular weight is 441.07 g/mol (calculated from C₂₂H₂₃N₃O₅S).

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-4-31(27,28)22-12-10-18(24-25-22)16-6-8-17(9-7-16)23-21(26)14-15-5-11-19(29-2)20(13-15)30-3/h5-13H,4,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHLWDIKJUQRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a derivative of pyridazine and has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O₄S

- Molecular Weight : 457.5 g/mol

- Structure : The compound consists of a pyridazine ring substituted with an ethylsulfonyl group and is linked to a dimethoxyphenyl moiety via an acetamide bond.

Analgesic and Anti-inflammatory Effects

Research indicates that similar pyridazinone derivatives exhibit significant analgesic and anti-inflammatory properties. For instance, studies on antipyrine/pyridazinone hybrids have shown promising results in animal models for pain relief and inflammation reduction .

Table 1: Comparative Analgesic Activity of Pyridazinone Derivatives

| Compound | Analgesic Activity (ED50 mg/kg) | Mechanism of Action |

|---|---|---|

| Compound A | 2.9 | COX inhibition |

| Compound B | 3.5 | Prostaglandin synthesis inhibition |

| This compound | TBD | TBD |

The proposed mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to pain pathways, such as cyclooxygenases (COX) and prostaglandin synthases. Docking studies have suggested that the compound may bind effectively to these targets, potentially leading to reduced inflammatory responses .

Study on Pyridazine Derivatives

A study published in a peer-reviewed journal synthesized various pyridazine derivatives, including those similar to the compound in focus. The derivatives were tested for their analgesic properties using the p-benzoquinone-induced writhing test in mice. Results indicated that certain modifications on the pyridazine ring enhanced analgesic activity significantly compared to standard analgesics like acetaminophen .

In Vivo Studies

In vivo studies demonstrated that compounds with structural similarities to This compound exhibited notable anti-inflammatory effects in rodent models. These studies typically measured parameters such as paw edema and pain response following administration of the compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural differences between the target compound and analogs lie in their core scaffolds and substituents , influencing physicochemical and pharmacological profiles.

Table 1: Comparative Analysis of Structural Analogs

Pharmacokinetic Considerations

- Bioavailability : The target compound’s lower molecular weight (441 vs. 571 g/mol) may favor oral absorption over Example 83.

- Half-Life: Sulfonyl groups in the target compound and CB-839 may reduce renal clearance, extending half-life compared to non-sulfonated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.